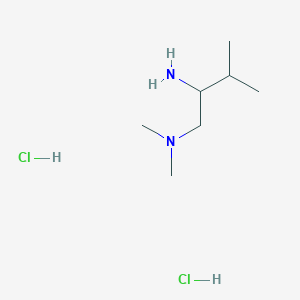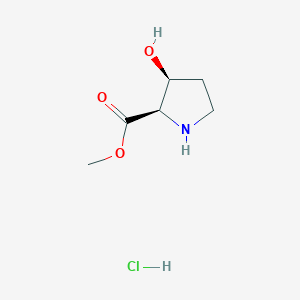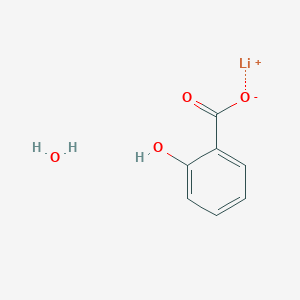
Unii-5X5D38P14P
Vue d'ensemble
Description
Unii-5X5D38P14P is also known as 5,6-Dehydro Pregabalin . It is a non-proprietary, unique, unambiguous, nonsemantic, alphanumeric identifier based on a substance’s molecular structure and/or descriptive information .
Molecular Structure Analysis
The molecular formula of Unii-5X5D38P14P is C8H15NO2 . The InChIKey is PASWFMDVINTBNV-ZETCQYMHSA-N .Applications De Recherche Scientifique
Nanoparticle research is a rapidly evolving field that encompasses a wide range of scientific disciplines, from materials science to medicine. The unique properties of nanoparticles, which are significantly influenced by their size, shape, and composition, offer unparalleled opportunities for innovation in technology and healthcare. This area of research is characterized by the development of novel synthesis methods, advanced characterization tools, and the exploration of new applications for nanoparticles in various industries.
Nanoparticle Synthesis and Characterization
A critical aspect of nanoparticle research involves the synthesis and characterization of nanoparticles. The synthesis processes are designed to produce nanoparticles with precise control over their size, shape, and composition, which directly impact their physical and chemical properties. Characterization tools are essential for understanding these properties, including the particles' reactivity, stability, and interactions with biological systems. Advanced techniques in both synthesis and characterization are enabling the development of nanoparticles with tailored functionalities for specific applications (Heiligtag & Niederberger, 2013).
Applications in Technology and Medicine
Nanoparticles find applications across a broad spectrum of technological and medical fields. In technology, they are used in the development of new materials with enhanced properties, such as increased strength, improved electrical conductivity, and better chemical resistance. In medicine, nanoparticles are explored for their potential in drug delivery systems, diagnostic tools, and as therapeutic agents. The ability to engineer nanoparticles for specific tasks, such as targeting cancer cells or delivering drugs to specific sites within the body, is a significant focus of current research efforts.
Challenges and Future Directions
While the potential applications of nanoparticles are vast, the field faces challenges, including understanding and controlling the interactions of nanoparticles with biological systems, ensuring the safety and efficacy of nanoparticle-based technologies, and developing scalable and environmentally friendly synthesis methods. Future research will need to address these challenges to fully realize the potential of nanoparticles in both technological and medical applications.
Propriétés
IUPAC Name |
(3S)-3-(aminomethyl)-5-methylhex-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-6(2)3-7(5-9)4-8(10)11/h7H,1,3-5,9H2,2H3,(H,10,11)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PASWFMDVINTBNV-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC(CC(=O)O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)C[C@@H](CC(=O)O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Unii-5X5D38P14P | |
CAS RN |
1141362-94-8 | |
| Record name | 5,6-Dehydro pregabalin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1141362948 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,6-DEHYDRO PREGABALIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5X5D38P14P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(6,12-Dimethyl-4-thia-2,7,11,13-tetrazatricyclo[7.4.0.03,7]trideca-1(13),2,5,9,11-pentaen-5-yl)ethanol;dihydrate](/img/structure/B1434518.png)









